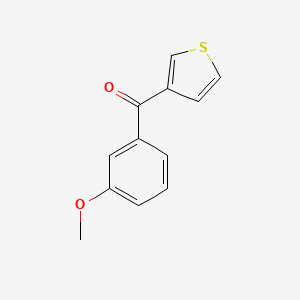

3-(3-Methoxybenzoyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Photochromic Properties : 3-(3-Methoxybenzoyl)thiophene derivatives, specifically thieno-2H-chromenes, exhibit photochromic behavior. This is characterized by their ability to change color upon exposure to light, making them potential candidates for applications in dyes and pigments (Queiroz et al., 2000).

Synthesis Techniques : Innovative synthesis methods for benzo[b]thiophenes, which include this compound, have been explored. These methods enable efficient production of these compounds, which are crucial in various chemical processes (Kobayashi et al., 2009).

Anticancer Applications : Certain derivatives of benzo[b]thiophenes, such as this compound, have been studied for their potential as anticancer agents. These compounds are shown to have significant effects in inducing cell death (apoptosis), which is a critical pathway in cancer treatment (Romagnoli et al., 2021).

Crystal Structure Analysis : The molecular and crystal structures of methoxybenzo[b]thiophenes have been determined, providing valuable insights into their chemical behavior and potential applications in material science (Mullica et al., 1996).

Neuroprotective Effects : Thiophene derivatives, including those related to this compound, have been synthesized and evaluated for their role as acetylcholinesterase inhibitors. This indicates potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Ismail et al., 2012).

Antioxidant Properties : Some benzo[b]thiophene derivatives demonstrate significant antioxidant properties, which could be leveraged in the development of protective therapies against oxidative stress-related diseases (Queiroz et al., 2007).

Molecular Electronics : Research into the pyrolysis mechanism of benzo[b]thiophene derivatives like this compound contributes to our understanding of their thermal stability, which is essential for applications in molecular electronics and nanotechnology (Li et al., 2021).

Mecanismo De Acción

Target of Action

3-(3-Methoxybenzoyl)thiophene is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been utilized in various fields such as industrial chemistry, material science, and medicinal chemistry . They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets due to their diverse pharmacological properties .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties .

Propiedades

IUPAC Name |

(3-methoxyphenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c1-14-11-4-2-3-9(7-11)12(13)10-5-6-15-8-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAJLYAHYZLZNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641826 |

Source

|

| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

861223-63-4 |

Source

|

| Record name | (3-Methoxyphenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.